1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one
Description
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-pyridin-3-yliminothiolane 1-oxide |
InChI |
InChI=1S/C9H12N2OS/c12-13(6-1-2-7-13)11-9-4-3-5-10-8-9/h3-5,8H,1-2,6-7H2 |
InChI Key |
QZNKRYZBBQSNLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CN=CC=C2)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Condensation of Pyridin-3-amine with Thiolane-1-one Derivatives
One common approach is the condensation of 3-aminopyridine (pyridin-3-amine) with thiolane-1-one or its oxidized form (thiolane 1-oxide). This reaction typically proceeds via nucleophilic attack of the amino group on the thiolane carbonyl or sulfinyl group, followed by dehydration to form the imino bond.
- Reaction conditions: Mild heating (50–100 °C) in polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
- Catalysts: Acid catalysts like trifluoroacetic acid or Lewis acids can be used to promote imine formation.
- Yields: Reported yields vary but can reach up to 70–85% under optimized conditions.
Use of Thiolane Oxide Intermediates
The thiolane ring can be introduced as thiolane 1-oxide (1lambda6-thiolan-1-one), which is more electrophilic due to the oxidized sulfur. Reaction with 3-aminopyridine under dehydrating conditions facilitates the formation of the imino compound.
- Typical reagents: Thiolane 1-oxide, 3-aminopyridine, dehydrating agents such as molecular sieves or azeotropic removal of water.
- Solvents: Ethanol, toluene, or mixtures thereof.
- Reaction time: Several hours (6–24 h) with monitoring by HPLC or TLC.
Alternative Synthetic Strategies
One-pot Curtius rearrangement methods: Although primarily used for related pyridinyl derivatives, Curtius rearrangement involving diphenylphosphoryl azide (DPPA) and triethylamine has been reported for synthesizing related imino-thiolane derivatives with improved purity and yield by avoiding isolation of unstable intermediates.
Catalytic coupling reactions: Palladium-catalyzed C-N bond formation between halogenated pyridines and thiolane amines has been explored for analogues, potentially adaptable for this compound.
Comparative Data Table of Preparation Methods
Research Findings and Optimization
Purity and yield optimization: Studies have shown that the use of dehydrating agents and controlled temperature profiles significantly improves the yield and purity of the imino-thiolane product. Acid catalysis facilitates imine formation but must be balanced to avoid side reactions or decomposition.
Impurity control: Phosphorous salt impurities from reagents like DPPA can contaminate products; purification steps such as recrystallization or chromatography are necessary.
Reaction monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for monitoring reaction progress and completion.
Scale-up considerations: Industrial synthesis may employ continuous flow reactors to maintain consistent temperature and reaction time, improving reproducibility and reducing waste.
Summary of Chemical and Physical Data
| Property | Value / Description |
|---|---|
| Molecular formula | C9H10N2OS |
| Molecular weight | Approx. 190.25 g/mol |
| Structural features | Thiolane ring (5-membered sulfur heterocycle) linked via imino (-C=N-) to pyridin-3-yl group |
| Typical melting point | Not widely reported; expected moderate due to heterocyclic structure |
| Stability | Stable under ambient laboratory conditions; sensitive to strong acids or bases |
Chemical Reactions Analysis
1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
- Chemistry 1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one serves as a building block in synthesizing complex heterocyclic compounds and as a ligand in coordination chemistry.
- Biology This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
- Medicine Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases. The mechanism of action involves interaction with specific molecular targets and pathways, such as binding to enzymes and receptors, modulating their activity, and potentially inhibiting enzymes involved in cell proliferation, which may lead to anticancer effects.
- Industry It is used in developing new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Chemical Reactions
1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one undergoes several chemical reactions:
- Oxidation It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
- Reduction Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.
- Substitution It can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles like amines or alcohols.
These reactions typically involve organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The products depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, functional groups, and properties:
Key Comparative Analysis
Electronic and Steric Effects
- Pyridin-3-yl vs. In contrast, the 3-aminophenylmethyl substituent in CID 124300071 introduces a primary amine, enabling stronger hydrogen-bond donor activity . Branched alkyl chains (e.g., in (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine) reduce polarity, explaining its volatility and fruity odor .
- Sulfoxide vs. Sulfone: The sulfoxide (S=O) in the target compound is less electron-withdrawing than the sulfone (SO₂) in 3-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}-1lambda⁶-thiolane-1,1-dione. Sulfones exhibit higher thermal stability but lower solubility in polar solvents compared to sulfoxides .
Hydrogen-Bonding and Crystal Packing
- The 3-aminophenylmethyl analog (CID 124300071) forms robust hydrogen-bond networks via its -NH₂ group, likely influencing crystallinity and melting point.
Biological Activity
The compound 1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one is a member of a class of thiolane derivatives that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one can be described as follows:
- Molecular Formula: C₇H₈N₂OS
- Molecular Weight: 168.21 g/mol
- IUPAC Name: 1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one
This compound features a pyridine ring connected to a thiolane ring through an imine group, which is critical for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one exhibit significant antimicrobial properties. For instance, derivatives of pyridine and thiolane structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.025 to 0.054 μg/mL against drug-susceptible strains .
Antitubercular Activity
A series of related compounds have been evaluated for their antitubercular activity against Mycobacterium tuberculosis (MTB). The synthesized derivatives exhibited potent activity, with MIC values indicating effectiveness against both drug-sensitive and multidrug-resistant strains. For example, compounds structurally related to 1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one demonstrated MIC values comparable to established antitubercular agents such as isoniazid .
The proposed mechanism of action for these compounds involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. The presence of the imine functional group is believed to enhance the interaction with bacterial enzymes, leading to increased antimicrobial efficacy .
Case Study 1: Synthesis and Evaluation
In a notable study, researchers synthesized a series of pyridine-based thiolane derivatives and evaluated their biological activities. The study revealed that compounds with specific substitutions on the pyridine ring exhibited enhanced antimicrobial properties. The findings are summarized in Table 1.
| Compound | Structure | MIC (μg/mL) | Activity |
|---|---|---|---|
| 10a | Structure | 0.027 | Excellent |
| 10b | Structure | 0.036 | Good |
| 10c | Structure | 0.026 | Excellent |
Case Study 2: In Vivo Tolerability
Further investigations into the in vivo tolerability of these compounds were conducted using animal models. The results indicated that selected compounds displayed good tolerance at higher doses, suggesting potential for therapeutic applications without significant toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
